Carvedilol N-beta-D-Glucuronide
Description
Context of Glucuronidation in Xenobiotic Metabolism
Glucuronidation is a major and crucial phase II metabolic pathway responsible for the biotransformation of a wide array of foreign compounds (xenobiotics), including drugs, pollutants, and dietary constituents. nih.govuef.fijove.com This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. pharmacy180.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in other major organs like the intestine, kidneys, and brain. drugbank.comwikipedia.org
Significance of Carvedilol (B1668590) Glucuronide Conjugation within Drug Biotransformation
The biotransformation of Carvedilol is extensive, with glucuronidation representing a primary route of metabolism. pharmgkb.orgnih.gov The conjugation of Carvedilol with glucuronic acid leads to the formation of Carvedilol N-beta-D-Glucuronide. This metabolic step is crucial for the inactivation and elimination of the drug. pharmgkb.org
Research has identified specific human UGT isoforms responsible for Carvedilol's glucuronidation. Notably, UGT1A1, UGT2B4, and UGT2B7 have been shown to catalyze this reaction in human liver microsomes. nih.govpharmgkb.org Studies have observed the formation of two distinct carvedilol glucuronides, designated as G1 and G2. nih.gov The formation of these glucuronides is catalyzed by different UGT isoforms:
G1 formation is catalyzed by UGT2B7 and UGT2B4. nih.gov
G2 formation is catalyzed by UGT1A1 and UGT2B4. nih.gov
The metabolism of Carvedilol via glucuronidation also exhibits stereoselectivity, meaning the different enantiomers (R(+)- and S(-)-Carvedilol) are metabolized at different rates. In human liver microsomes, there is a preference for the glucuronidation of S-Carvedilol. pharmgkb.org Specifically, UGT1A1 shows a preference for metabolizing R-Carvedilol, while UGT2B7 preferentially metabolizes S-Carvedilol. nih.gov This stereoselective metabolism can influence the pharmacokinetic profile of the racemic mixture of Carvedilol administered clinically. nih.gov
The following tables summarize key research findings on the enzymes involved in Carvedilol glucuronidation and their kinetic parameters.
Table 1: UGT Isoforms Involved in Carvedilol Glucuronidation
| UGT Isoform | Carvedilol Glucuronide Formed |
|---|---|
| UGT1A1 | G2 |
| UGT2B4 | G1 and G2 |
| UGT2B7 | G1 |
Data sourced from a study on human hepatic UGT isoforms. nih.gov
Table 2: Enzyme Kinetics of Carvedilol Glucuronidation in Human Liver Microsomes
| Glucuronide | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| G1 | 26.6 | 106 |
| G2 | 46.0 | 44.5 |
Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) represents the maximum rate of reaction. nih.gov
Table 3: Stereoselective Glucuronidation of Carvedilol by UGT Isoforms
| UGT Isoform | Preferred Enantiomer |
|---|---|
| UGT1A1 | R-Carvedilol |
| UGT2B7 | S-Carvedilol |
This table highlights the preferential metabolism of Carvedilol's different spatial arrangements by specific enzymes. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Carvedilol |
| This compound |
| D-glucuronic acid |
| R(+)-Carvedilol |
| S(-)-Carvedilol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N2O10 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-31-15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32(20)29-27(36)25(34)26(35)28(42-29)30(37)38/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
GHYHSBBNBWDDCI-MGBYVDSNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3C5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Enzymatic Formation and Characterization of Carvedilol N Beta D Glucuronide
UDP-Glucuronosyltransferase (UGT) Isoform Involvement in Carvedilol (B1668590) Glucuronidation
The biotransformation of carvedilol into its glucuronide conjugate is not mediated by a single enzyme but rather by a concert of UGT isoforms, primarily located in the liver. pharmgkb.org Research has pinpointed specific isoforms that play a crucial role in this metabolic pathway.
Investigations have revealed the formation of two distinct carvedilol glucuronide forms, designated as G1 and G2, in human hepatic microsomes. nih.gov The production of these two forms is not random; rather, it is specifically catalyzed by different UGT isoforms.
UGT2B7 is responsible for the formation of the G1 glucuronide. nih.gov
UGT1A1 is responsible for the formation of the G2 glucuronide. nih.gov
UGT2B4 is unique in its ability to catalyze the formation of both G1 and G2 glucuronides. nih.gov
This differential catalysis suggests that the formation of G1 is specifically handled by UGT2B7 and UGT2B4, while G2 formation is mediated by UGT1A1 and UGT2B4. nih.gov
Table 1: UGT Isoform Contribution to Carvedilol Glucuronide (G1 & G2) Formation
| UGT Isoform | Glucuronide Form Produced |
|---|---|
| UGT1A1 | G2 |
| UGT2B4 | G1 and G2 |
| UGT2B7 | G1 |
Data sourced from reference nih.gov
Stereoselective Nature of Carvedilol Glucuronidation
Carvedilol is administered as a racemic mixture of two enantiomers, (R)-carvedilol and (S)-carvedilol, which exhibit different pharmacological activities. nih.govtandfonline.com The glucuronidation process displays a notable stereoselectivity, meaning the two enantiomers are metabolized at different rates and by different enzymes. nih.gov
In human liver microsomes, the glucuronidation of carvedilol shows a clear preference for the (S)-enantiomer over the (R)-enantiomer at all tested substrate concentrations. nih.govpharmgkb.org This stereoselectivity is a result of the differing affinities and catalytic efficiencies of the involved UGT isoforms for each enantiomer.
UGT1A1 preferentially metabolizes (R)-carvedilol. nih.govcaymanchem.com
UGT2B7 shows a preference for metabolizing (S)-carvedilol. nih.govcaymanchem.com
UGT2B4 is involved in the glucuronidation of both (R)- and (S)-carvedilol. caymanchem.com
Interestingly, the two enantiomers have been observed to inhibit each other's glucuronidation by UGT1A1, UGT2B4, and UGT2B7 in human liver microsomes. tandfonline.com
The stereoselective nature of carvedilol glucuronidation varies between different tissues, most notably between the liver and the intestine. nih.gov This difference is attributed to the tissue-specific expression patterns of the UGT isoforms involved in the process. nih.gov
In human liver microsomes , the glucuronidation of (S)-carvedilol is consistently higher than that of (R)-carvedilol. nih.govnih.gov
Kinetic Analyses of Carvedilol Glucuronidation by UGT Isoforms
Kinetic studies have been conducted to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of carvedilol glucuronides, providing insights into the efficiency of the enzymatic reactions.
In human liver microsomes, the kinetic parameters for the formation of the two glucuronide forms, G1 and G2, have been determined. nih.gov For G1 formation, the Km was 26.6 µM and the Vmax was 106 pmol/min/mg protein. nih.gov For G2 formation, the Km was 46.0 µM and the Vmax was 44.5 pmol/min/mg protein. nih.gov
When examining the individual recombinant UGT isoforms, the Km values for both G1 and G2 formation (ranging from 22.1-55.1 µM) were comparable to those observed in the liver microsomes. nih.gov However, the Vmax values were considerably lower, ranging from 3.33 to 7.88 pmol/min/mg protein. nih.gov
Further kinetic comparisons reveal that for G1 formation, UGT2B4 and UGT2B7 have similar Km and Vmax/Km values. nih.gov For G2 formation, UGT2B4 exhibits a lower Km and a higher intrinsic clearance (Vmax/Km) compared to UGT1A1, suggesting it is a more efficient catalyst for this reaction at lower substrate concentrations. nih.gov In both liver and intestinal microsomes, the kinetics of R- and S-carvedilol glucuronidation were observed to decrease at higher substrate concentrations, fitting a substrate inhibition model. nih.gov
Table 2: Kinetic Parameters of Carvedilol Glucuronidation in Human Liver Microsomes (HLM)
| Glucuronide Form | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| G1 | 26.6 | 106 |
| G2 | 46.0 | 44.5 |
Data sourced from reference nih.gov
Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)
The efficiency of Carvedilol N-beta-D-Glucuronide formation is quantified by the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the enzymatic reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate. Vmax signifies the maximum rate of the reaction when the enzyme is saturated with the substrate.
Studies using human liver microsomes have identified two primary glucuronide forms of carvedilol, denoted as G1 and G2. nih.gov For G1, the Km value was determined to be 26.6 µM with a Vmax of 106 pmol/min/mg of protein. nih.gov The formation of G2 exhibited a Km of 46.0 µM and a Vmax of 44.5 pmol/min/mg of protein. nih.gov
Research on the specific UDP-glucuronosyltransferase (UGT) enzymes involved has shown that UGT1A1, UGT2B4, and UGT2B7 are key players. nih.gov The Km values for these recombinant UGTs ranged from 22.1 to 55.1 µM, which are comparable to those observed in human liver microsomes. nih.gov However, their Vmax values were considerably lower, falling within the range of 3.33 to 7.88 pmol/min/mg of protein. nih.gov
Further investigations into the stereoselective glucuronidation of carvedilol's enantiomers, (R)- and (S)-carvedilol, have revealed significant differences. In studies with Chinese liver microsomes, the Km and Vmax for (S)-carvedilol were found to be 118 ± 44 µmol/L and 2500 ± 833 pmol/(min·mg protein), respectively. nih.gov In contrast, (R)-carvedilol exhibited a Km of 24 ± 7 µmol/L and a Vmax of 953 ± 399 pmol/(min·mg protein). nih.gov
Below is an interactive data table summarizing the Michaelis-Menten kinetic parameters for carvedilol glucuronidation.
| System | Metabolite/Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | G1 | 26.6 | 106 |
| Human Liver Microsomes | G2 | 46.0 | 44.5 |
| Recombinant UGTs (1A1, 2B4, 2B7) | G1 and G2 | 22.1 - 55.1 | 3.33 - 7.88 |
| Chinese Liver Microsomes | (S)-Carvedilol | 118 ± 44 | 2500 ± 833 |
| Chinese Liver Microsomes | (R)-Carvedilol | 24 ± 7 | 953 ± 399 |
Evaluation of Substrate Inhibition Kinetics
In some instances, high concentrations of a substrate can lead to a decrease in the rate of an enzymatic reaction, a phenomenon known as substrate inhibition. Studies on carvedilol glucuronidation in both human liver and intestinal microsomes have shown that at substrate concentrations of 100 or 200 µmol/l and higher, the rate of glucuronidation for both (R)- and (S)-carvedilol decreases. nih.gov This suggests that at elevated concentrations, carvedilol can inhibit its own metabolism. The kinetics of this process at higher concentrations (1-1,000 µmol/l) were found to fit a substrate inhibition model, whereas at lower concentrations (1-100 µmol/l), they followed the standard Michaelis-Menten model. nih.gov
Furthermore, mutual inhibition between the carvedilol enantiomers has been observed during the glucuronidation of the racemic mixture in human liver microsomes. nih.gov It was found that (R)-carvedilol glucuronidation is more susceptible to inhibition by (S)-carvedilol than the reverse. nih.gov This differential inhibition contributes to the observed differences in the metabolic profiles of the individual enantiomers versus the racemic mixture. nih.gov
In Vitro Methodologies for Studying Carvedilol Glucuronide Formation
To investigate the intricate details of this compound formation, researchers employ various in vitro systems that mimic the metabolic environment of the human body.
Application of Human Liver Microsomes and Recombinant UGT Expression Systems
To dissect the specific contributions of individual UGT enzymes, recombinant UGT expression systems are utilized. nih.govpharmgkb.org These systems involve expressing a single, specific human UGT isoform, such as UGT1A1, UGT2B4, or UGT2B7, in host cells like insect cells or HeLa cells. nih.govnih.gov By studying the metabolism of carvedilol in these single-enzyme systems, researchers can definitively identify which UGTs are responsible for forming specific glucuronide metabolites. nih.gov For instance, it was determined that UGT2B4 forms both G1 and G2 glucuronides, while UGT1A1 is responsible for G2 formation and UGT2B7 for G1 formation. nih.gov
Enzyme Assay Development and Optimization for Carvedilol Glucuronidation
The accurate measurement of carvedilol glucuronidation relies on well-developed and optimized enzyme assays. A typical assay involves incubating carvedilol with a source of UGT enzymes, such as HLMs or recombinant UGTs, in the presence of the necessary cofactor, UDP-glucuronic acid (UDPGA). nih.govjst.go.jp The reaction mixture is buffered to a physiological pH (typically 7.4) and maintained at body temperature (37°C). jst.go.jp To ensure the accessibility of the enzyme's active site, a permeabilizing agent like alamethicin (B1591596) is often included. jst.go.jp
The reaction is initiated by adding UDPGA and stopped after a specific incubation time. jst.go.jp The formation of the carvedilol glucuronide is then quantified using sensitive analytical techniques. High-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (MS/MS) are commonly employed methods for separating and measuring the carvedilol glucuronides. nih.govnih.gov For instance, one method utilized reversed-phase HPLC with pre-column derivatization for the determination of carvedilol enantiomer glucuronidation. nih.gov These analytical techniques provide the high sensitivity and specificity required to accurately determine the kinetic parameters of the enzymatic reaction. nih.gov
Genetic and Molecular Modulators of Carvedilol N Beta D Glucuronide Formation
Pharmacogenomic Influences on Carvedilol (B1668590) Glucuronidation Capacity
Pharmacogenomics, the study of how genes affect a person's response to drugs, is central to understanding the variability in carvedilol glucuronidation. Genetic polymorphisms—variations in the DNA sequence—within the UGT genes can lead to enzymes with altered activity, impacting the rate and extent of Carvedilol N-beta-D-Glucuronide formation.
The UGT1A1 enzyme exhibits a preference for metabolizing the R(+)-enantiomer of carvedilol over the S(-)-enantiomer. nih.gov Genetic variations in the UGT1A1 gene can significantly alter this metabolic activity. The UGT1A16 allele (G71R mutation) is a notable polymorphism linked to reduced glucuronidation capacity. nih.govnih.gov Studies have shown that patients with a UGT1A16/6 genotype have a lower capacity to glucuronidate carvedilol compared to those with the wild-type UGT1A11/1 genotype. nih.gov
Table 1: Effect of UGT1A1 G71R Mutation on R-Carvedilol Glucuronidation
| Parameter | Wild Type (WT) | G71R Mutant |
|---|---|---|
| Km (µM) | 18.2 | 34.6 |
| Vmax (pmol/min/mg) | 1.81 | 1.25 |
| CLint (Vmax/Km) | 0.099 | 0.036 |
Data derived from a study on recombinant UGT1A1 expressed in HeLa cells. nih.gov
The UGT2B7 enzyme is also critical in carvedilol metabolism, showing a stereoselective preference for the S(-)-enantiomer. nih.gov The impact of UGT2B7 genetic polymorphisms, however, presents a more complex picture. For instance, the UGT2B73 allele's effect on carvedilol pharmacokinetics has yielded varied results in research. One study involving 54 healthy Japanese subjects concluded that the presence of one UGT2B73 allele did not significantly affect the systemic clearance or bioavailability of either R- or S-carvedilol. nih.gov
Conversely, other research has suggested that poor-metabolizer-associated polymorphisms in the UGT2B7 gene, including UGT2B73, are linked with poor glucuronidation of both carvedilol enantiomers in Japanese subjects. tandfonline.com Further investigation into other UGT2B7 mutations, such as A71S and H268Y, found that these variants reduced the metabolic capacity (Vmax) without affecting enzyme affinity (Km). nih.gov This resulted in a significantly lower metabolic efficiency for carvedilol. nih.gov As with UGT1A1, these mutations in UGT2B7 did not change the enzyme's stereoselectivity. nih.gov
Table 2: Effect of UGT2B7 Mutations on S-Carvedilol Glucuronidation
| Parameter | Wild Type (WT) | A71S Mutant | H268Y Mutant |
|---|---|---|---|
| Km (µM) | 28.5 | 28.3 | 28.4 |
| Vmax (pmol/min/mg) | 1.83 | 1.15 | 0.94 |
| CLint (Vmax/Km) | 0.064 | 0.041 | 0.033 |
Data derived from a study on recombinant UGT2B7 expressed in HeLa cells. nih.gov
Research on Inter-Individual Variability in Carvedilol Glucuronidation Activity
Substantial inter-individual variability is a hallmark of drug glucuronidation, and carvedilol is no exception. nih.govwikipedia.org This variability can be so pronounced that plasma concentrations of carvedilol can differ by as much as 20-fold among individuals. wikipedia.org This variation is not solely due to genetics but is a multifactorial phenomenon.
The human liver bank provides a valuable model for studying these differences, revealing a wide range of activity levels across major hepatic UGTs. nih.gov For UGT1A1, the coefficient of variation in activity can be as high as 92%. nih.gov This inherent variability stems from a combination of factors including genetic polymorphisms, age, sex, and exposure to enzyme inducers. nih.gov
Advanced Analytical Methodologies for Carvedilol N Beta D Glucuronide Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the sensitive and selective quantification and identification of drug metabolites, including Carvedilol (B1668590) N-beta-D-Glucuronide. researchgate.netresearchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
Several LC-MS/MS methods have been developed for the simultaneous determination of carvedilol and its metabolites in various biological matrices, such as human plasma. researchgate.netnih.gov These methods are crucial for pharmacokinetic studies, enabling researchers to understand how the drug and its metabolites are absorbed, distributed, metabolized, and excreted in the body. nih.govmui.ac.ir For instance, a method was developed to quantify carvedilol and its metabolite, 4-OH carvedilol, in human plasma using LC-MS/MS with a solid-phase extraction (SPE) sample preparation technique. researchgate.netscispace.com The use of electrospray ionization (ESI) in the positive ion mode is common for the detection of carvedilol and its metabolites. nih.govnih.gov
The sensitivity of LC-MS/MS allows for the detection of low concentrations of metabolites. For example, some methods have achieved a lower limit of quantification (LLOQ) for carvedilol and its metabolites in the range of 0.02 to 0.5 ng/mL. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method for the quantification of carvedilol and its metabolites. nih.govnih.gov This technique is particularly suitable for fluorescent compounds like carvedilol.
Several HPLC-fluorescence methods have been developed and validated for the determination of carvedilol in human plasma. nih.govnih.govresearchgate.net These methods often involve a liquid-liquid extraction step for sample preparation to isolate the analytes from the complex plasma matrix. nih.govresearchgate.net The choice of mobile phase and column is critical for achieving good separation of carvedilol from its metabolites and endogenous plasma components. A common approach involves reversed-phase chromatography. nih.gov
The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal for carvedilol and minimize interference from other compounds. For carvedilol, typical excitation and emission wavelengths are around 240-282 nm and 330-340 nm, respectively. nih.govnih.govresearcher.life The linearity of these methods is typically established over a concentration range relevant for pharmacokinetic studies, for example, from 1 to 250 ng/mL. nih.govnih.gov
| Parameter | HPLC-Fluorescence Method 1 nih.gov | HPLC-Fluorescence Method 2 nih.gov |
| Extraction Method | Liquid-liquid extraction with diethyl ether and ethyl acetate (B1210297) mixture | Liquid-liquid extraction with dichloromethane |
| Mobile Phase | 20 mM phosphate (B84403) buffer (pH 7)-acetonitrile (65:35, v/v) | Acetonitrile/20 mM ammonium (B1175870) acetate buffer with 0.1% triethylamine (B128534) (pH 4.5) (40/60, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Excitation Wavelength | 240 nm | 282 nm |
| Emission Wavelength | 330 nm | 340 nm |
| Linearity Range | 10 to 250 ng/mL | 1-128 ng/ml |
| Limit of Detection (LOD) | 3.0 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/mL | Not Specified |
| Recovery | 91.8% | 69.90% |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govnih.gov UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has been successfully applied to the analysis of carvedilol and its metabolites, including the N-beta-D-glucuronide form. nih.govnih.govresearchgate.net
UPLC-MS/MS methods have been developed for the simultaneous determination of carvedilol and its active metabolites in biological fluids. nih.govnih.gov These methods offer significant advantages in terms of speed and efficiency, with analysis times often being less than 6 minutes. nih.gov The high resolution of UPLC is particularly beneficial for separating isomeric metabolites. nih.gov
A typical UPLC-MS/MS method for carvedilol and its metabolites would involve a C18 column and a gradient mobile phase system. nih.govnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.gov Validation of these methods demonstrates their accuracy, precision, and robustness for bioanalytical applications. nih.govnih.gov
| Parameter | UPLC-MS/MS Method nih.gov |
| Sample Preparation | Solid-phase extraction |
| Column | UPLC C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile-4.0 mM ammonium formate, pH 3.0 (78:22, v/v) |
| Detection | Positive electrospray ionization with MRM |
| Linearity Range (Carvedilol) | 0.05-50 ng/mL |
| Linearity Range (4'-hydroxyphenyl carvedilol) | 0.01-10 ng/mL |
| Recovery | 94-99% |
Tandem Mass Spectrometry for Differentiation of Isomeric Glucuronide Metabolites
A significant challenge in the analysis of carvedilol metabolites is the differentiation of its isomeric glucuronides. nih.gov Carvedilol has multiple sites where glucuronidation can occur, leading to the formation of N-glucuronides and O-glucuronides, which can be difficult to distinguish using conventional analytical techniques. nih.gov Tandem mass spectrometry (MS/MS) plays a crucial role in addressing this challenge.
Discrimination between N- and O-Glucuronides via Ion/Molecule Reactions
Conventional collision-activated dissociation (CAD) in MS/MS often results in the loss of the glucuronyl moiety, providing limited structural information to differentiate between N- and O-glucuronide isomers. nih.gov To overcome this limitation, novel MS/MS techniques involving gas-phase ion/molecule reactions have been developed. nih.govmorressier.com
One such method involves reacting deprotonated glucuronide metabolites with a reagent gas like trichlorosilane (B8805176) (HSiCl3) within the mass spectrometer. nih.gov This reaction leads to the formation of diagnostic product ions that are specific to either N- or O-glucuronides. nih.gov Specifically, deprotonated N-glucuronides form a characteristic product ion corresponding to the loss of two HCl molecules from the HSiCl3 adduct ([M − H + HSiCl3 − 2HCl]−), which is not observed for O-glucuronides. nih.gov This allows for the unambiguous differentiation of the two isomer types. nih.gov Another approach utilizes boron trifluoride (BF3) as a reagent gas, where deprotonated N-glucuronides form diagnostic product ions that are not seen with O-glucuronides. nih.gov
Structural Elucidation of Carvedilol Glucuronide Species (G1 and G2)
The application of these advanced MS/MS techniques has been instrumental in the structural elucidation of specific carvedilol glucuronide metabolites, often referred to as G1 and G2. nih.gov By employing ion/molecule reactions, researchers can definitively identify whether a particular metabolite is an N-glucuronide or an O-glucuronide. nih.gov For example, in a study using trichlorosilane, deprotonated carvedilol N'-β-D-glucuronide was shown to form the diagnostic product ion, while its O-glucuronide isomer did not. nih.gov This level of structural detail is critical for understanding the metabolic profile of carvedilol and the potential pharmacological or toxicological activities of its individual metabolites.
Sample Preparation Strategies for Metabolite Analysis (e.g., Solid Phase Extraction, Enzymatic Hydrolysis)
Effective sample preparation is a crucial step in the analysis of drug metabolites from biological matrices like plasma and urine. The goal is to remove interfering substances and concentrate the analytes of interest before instrumental analysis.
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of carvedilol and its metabolites from biological samples. researchgate.netscispace.comresearchgate.net SPE offers several advantages, including high recovery, good reproducibility, and the ability to handle small sample volumes. scispace.comresearchgate.net Various SPE sorbents can be used, with polymeric reversed-phase cartridges being a common choice. researchgate.net The extraction process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent. scispace.com Recovery rates for carvedilol and its metabolites using SPE are often high, in the range of 78-99%. researchgate.netnih.govresearchgate.net
Enzymatic Hydrolysis is another important sample preparation technique, particularly when the goal is to measure the total amount of a drug and its glucuronidated metabolites. Glucuronide metabolites can be cleaved by the enzyme β-glucuronidase, which hydrolyzes the glucuronic acid moiety, releasing the parent drug or its aglycone metabolite. This allows for the quantification of the total concentration of the analyte after hydrolysis.
Liquid-Liquid Extraction (LLE) is also a common method for extracting carvedilol and its metabolites from aqueous biological fluids. mui.ac.irnih.govoup.com This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. nih.gov The choice of organic solvent is critical for efficient extraction. oup.com
| Sample Preparation Technique | Application | Key Features |
| Solid Phase Extraction (SPE) | Isolation and concentration of carvedilol and its metabolites from plasma and urine. researchgate.netscispace.comresearchgate.net | High recovery (78-99%), good reproducibility, suitable for small sample volumes. researchgate.netnih.govresearchgate.net |
| Enzymatic Hydrolysis | Determination of total drug concentration (parent drug + glucuronidated metabolites). | Cleavage of glucuronide bond by β-glucuronidase. |
| Liquid-Liquid Extraction (LLE) | Extraction of carvedilol and its metabolites from biological fluids. mui.ac.irnih.govoup.com | Partitioning of analytes between aqueous and organic phases. nih.gov |
Modulation and Interactions Affecting Carvedilol N Beta D Glucuronide Formation
Impact of Co-administered Agents on Carvedilol (B1668590) Glucuronidation Activity
The concurrent use of other medications can significantly alter the rate at which carvedilol is metabolized into its glucuronide conjugate. One notable interaction is with amiodarone (B1667116), an antiarrhythmic agent.
Research has shown that the co-administration of amiodarone can lead to an increased formation of carvedilol glucuronide. jst.go.jpnih.gov Studies using human liver microsomes (HLM) have demonstrated that amiodarone enhances the glucuronidation activity for carvedilol, particularly for the R-enantiomer. jst.go.jpnih.gov The glucuronidation activity for R-carvedilol was observed to increase by 1.6-fold in the presence of amiodarone and 1.4-fold with its metabolite, desethylamiodarone. nih.gov In contrast, the glucuronidation of the S-enantiomer showed only slight changes. nih.gov
The stimulatory effect of amiodarone on carvedilol glucuronidation is primarily explained by an increase in the unbound fraction of carvedilol in the vicinity of the metabolic enzymes. jst.go.jp Both carvedilol and amiodarone exhibit high binding to proteins, such as bovine serum albumin (BSA) often used in in-vitro experiments. jst.go.jp
Amiodarone, being highly protein-bound, displaces carvedilol from its binding sites on these proteins. jst.go.jp This displacement increases the concentration of "free" or unbound carvedilol available to be metabolized by UDP-glucuronosyltransferase (UGT) enzymes. jst.go.jp This effect is particularly pronounced for the R-enantiomer of carvedilol, which has higher protein binding compared to the S-enantiomer. jst.go.jp The addition of amiodarone leads to a more significant increase in the unbound fraction of the R-enantiomer, resulting in an R-selective enhancement of glucuronide formation in human liver microsomes. jst.go.jp
Research on Carvedilol N-beta-D-Glucuronide as an Enzyme Inhibitor
While this compound is a product of metabolism, it is not inert. Research has explored its potential to act as an inhibitor of drug-metabolizing enzymes, which could, in turn, affect the metabolism of other drugs.
Time-Dependent Inhibition of Cytochrome P450 (CYP) Enzymes by Carvedilol Beta-D-Glucuronide
Studies have investigated the inhibitory potential of several glucuronide metabolites, including Carvedilol beta-D-glucuronide, against major cytochrome P450 enzymes. nih.govresearchgate.net In a screening of 16 major drug glucuronides, Carvedilol beta-D-glucuronide was identified as causing NADPH- and time-dependent inhibition of at least one of the nine CYP enzymes tested. nih.govresearchgate.net
Specifically, Carvedilol beta-D-glucuronide demonstrated weak time-dependent inhibition of CYP3A. nih.govresearchgate.nethelsinki.fi However, its parent compound, carvedilol, was found to be a more potent time-dependent inhibitor of CYP3A. nih.govresearchgate.nethelsinki.fi For the parent carvedilol, the half-maximal inhibitory concentration (IC₅₀) for CYP3A decreased from 7.0 µM to 1.1 µM after a 30-minute preincubation with NADPH. nih.govresearchgate.net The maximal inactivation constant (kinact) and the inhibitor concentration causing half of kinact (KI) for CYP3A inactivation by carvedilol were determined to be 0.051 min⁻¹ and 1.8 µM, respectively. nih.govresearchgate.net While the glucuronide metabolite itself shows some inhibitory activity, the more significant clinical implications regarding CYP3A inhibition appear to stem from the parent drug. nih.gov
Comparative Metabolism of Carvedilol Glucuronides Across Biological Systems
Species-Specific Differences in Carvedilol (B1668590) Glucuronidation Profiles and Pathways
The metabolic fate of carvedilol is not uniform across species, with glucuronidation playing a variable role in its elimination. Studies investigating the biotransformation of carvedilol in dogs, rats, and mice have revealed distinct species-specific metabolite profiles. nih.gov While carvedilol is extensively metabolized in all three species, the primary pathways differ significantly. nih.gov
In dogs , the major metabolic routes involve the direct glucuronidation of the parent carvedilol molecule and hydroxylation of the carbazolyl ring, which is then followed by a subsequent glucuronidation reaction. nih.gov
Mice exhibit the most complex metabolite profile of the three species. The primary metabolic pathways in mice include the direct glucuronidation of carvedilol as well as hydroxylation at either the carbazolyl or the phenyl ring, with both hydroxylated metabolites then undergoing glucuronidation. nih.gov
In contrast, rats display the simplest metabolic profile. The main pathway in rats is the hydroxylation of the carbazolyl ring, which is then followed by glucuronidation. nih.gov Direct glucuronidation of the parent compound is a less prominent route in this species compared to dogs and mice. nih.gov In all species examined, O-dealkylation was identified as a minor metabolic pathway. nih.gov
This demonstrates that while glucuronidation is a key conjugation reaction in the metabolism of carvedilol and its metabolites across these species, the specific site and sequence of these reactions (i.e., direct glucuronidation of the parent drug versus glucuronidation of a phase I metabolite) vary considerably.
| Species | Primary Carvedilol Metabolic Pathways | Reference |
| Dog | - Direct glucuronidation of parent compound- Hydroxylation of carbazolyl ring, followed by glucuronidation | nih.gov |
| Rat | - Hydroxylation of carbazolyl ring, followed by glucuronidation | nih.gov |
| Mouse | - Direct glucuronidation of parent compound- Hydroxylation of carbazolyl or phenyl ring, followed by glucuronidation | nih.gov |
Interspecies Variations in UGT Isoform Expression and Substrate Selectivity
The species-specific differences observed in carvedilol glucuronidation are a direct consequence of interspecies variations in the expression, abundance, and substrate selectivity of UGT enzymes. mdpi.com The UGT superfamily comprises numerous isoforms, and their distribution and activity can differ substantially between humans and preclinical animal models. mdpi.comnih.gov
In humans, the glucuronidation of carvedilol is primarily catalyzed by hepatic UGTs. nih.govpharmgkb.org Specific isoforms, including UGT1A1, UGT2B4, and UGT2B7, have been identified as the key enzymes responsible for this metabolic process. nih.govpharmgkb.org Research using human liver microsomes has identified two distinct carvedilol glucuronides, designated G1 and G2. nih.gov The formation of these glucuronides is handled by different UGT isoforms:
G1 formation is catalyzed by UGT2B7 and UGT2B4. nih.gov
G2 formation is catalyzed by UGT1A1 and UGT2B4. nih.gov
The stereoselectivity of carvedilol glucuronidation also differs between tissues within humans, suggesting tissue-specific expression of the involved UGT isoforms. nih.gov For instance, in human liver microsomes, the glucuronidation of S-carvedilol is favored over R-carvedilol. pharmgkb.orgnih.gov
Significant inter-species differences exist in the rate of glucuronidation, as well as in the expression and selectivity of UGT isoforms. nih.gov The specific orthologs of human UGTs in species like rats and mice can have different substrate specificities and catalytic efficiencies. For example, while UGT1A1 is a major enzyme for carvedilol metabolism in humans, its counterpart in rats may not metabolize carvedilol as efficiently or may favor a different substrate, leading to the observed preference for hydroxylating carvedilol before glucuronidation in that species. nih.gov These inherent enzymatic differences are the biochemical basis for the varied metabolic profiles seen across species.
| Enzyme/System | Parameter | Value (G1) | Value (G2) | Reference |
| Human Liver Microsomes | K_m (µM) | 26.6 | 46.0 | nih.gov |
| V_max (pmol/min/mg) | 106 | 44.5 | nih.gov | |
| UGT1A1 | K_m (µM) | - | 55.1 | nih.gov |
| V_max (pmol/min/mg) | - | 3.33 | nih.gov | |
| UGT2B4 | K_m (µM) | 22.1 | 29.5 | nih.gov |
| V_max (pmol/min/mg) | 7.88 | 5.38 | nih.gov | |
| UGT2B7 | K_m (µM) | 22.1 | - | nih.gov |
| V_max (pmol/min/mg) | 6.78 | - | nih.gov |
Translational Relevance of Animal Models in Predicting Human Carvedilol Glucuronide Metabolism
The ultimate goal of using animal models in preclinical drug development is to predict the pharmacokinetics and metabolic fate of a drug in humans. ijrpc.com However, the pronounced species differences in drug metabolism present a significant challenge for direct extrapolation. nih.govresearchgate.net
These differences are attributed to the great species variations in the drug-metabolizing enzymes responsible for biotransformation. researchgate.net Therefore, any information obtained about glucuronidation in animals may not be directly applicable to humans. nih.gov The predictive value of an animal model depends on the similarity of its metabolic pathways to those in humans. While rodents are crucial for initial safety and efficacy studies, other species might be more appropriate for specific metabolic questions. ijrpc.com For instance, monkeys are often considered to have more similar drug metabolism enzyme activities to humans, potentially making them a more predictive model for certain pathways. researchgate.net
Physiologically based pharmacokinetic (PBPK) modeling is an approach that can help bridge the gap between animal data and human predictions. nih.gov By incorporating in vitro data from human enzymes and species-specific physiological parameters, PBPK models can simulate drug disposition. For carvedilol, such models have been used to predict its exposure in human populations by integrating data on its metabolism by specific enzymes. nih.gov
Q & A
Q. What analytical methods are recommended for identifying and characterizing Carvedilol N-beta-D-Glucuronide in experimental settings?
To confirm the identity and purity of this compound, researchers should use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) . For quantitative analysis, HPLC with UV detection (e.g., at 243 nm) is validated for carvedilol quantification, ensuring specificity and sensitivity . Structural confirmation via NMR should focus on distinguishing glucuronide-specific peaks, such as the anomeric proton (δ 5.0–5.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
Q. How is this compound synthesized in vitro?
this compound is typically synthesized via glucuronidation reactions using UDP-glucuronosyltransferase (UGT) isoforms . Key isoforms include UGT1A1 and UGT2B4 for the (R)-enantiomer, and UGT2B4/2B7 for the (S)-enantiomer . For non-enzymatic synthesis, glycosidation-anomerisation with SnCl₄ as a promoter can yield β-D-glucuronides, as demonstrated in flavonoid glucuronidation studies .
Q. What methodologies are used to detect this compound in biological matrices?
Detection in plasma or urine involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) followed by HPLC-MS/MS. Alternatively, chromogenic substrates (e.g., 4-nitrophenyl-β-D-glucuronide) can be used to validate glucuronidase activity in enzymatic assays . Ensure calibration curves span physiologically relevant concentrations (e.g., 0.1–50 µM) to avoid matrix effects .
Q. Which metabolic enzymes are critical for this compound formation?
UGT isoforms exhibit stereoselectivity:
- (R)-Carvedilol glucuronide : Primarily UGT1A1 and UGT2B4.
- (S)-Carvedilol glucuronide : UGT2B4 and UGT2B7 .
Enzyme kinetics (Km, Vmax) should be assessed using recombinant UGTs and LC-MS-based quantification to determine isoform-specific contributions.
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound quantification in pharmacokinetic studies?
Validation parameters per ICH guidelines include:
- Accuracy/Precision : Spike recovery (85–115%) and intra-/inter-day CV <15% using QC samples.
- Linearity : R² ≥ 0.99 over the calibration range.
- Stability : Assess freeze-thaw, short-term (24h), and long-term (-80°C) stability .
For dissolution studies, maintain sink conditions (pH 7.4 buffer, 37°C) and validate via spectrophotometry (243 nm) .
Q. How to resolve contradictions in UGT isoform specificity for Carvedilol glucuronidation?
Conflicting data may arise from differences in:
Q. What experimental designs support in vitro-to-in vivo extrapolation (IVIVE) of Carvedilol glucuronidation?
Use physiologically based pharmacokinetic (PBPK) modeling incorporating:
Q. How to address variability in glucuronide stability during long-term studies?
Q. Can computational models predict this compound solubility and partitioning?
Yes. Support Vector Regression (SVR) and Artificial Neural Networks (ANN) models correlate solubility with descriptors like logP and polar surface area. For supercritical CO₂ systems, SVR achieves R² = 1 for carvedilol solubility predictions . Validate models using experimental solubility data in PBS (pH 7.4) or methanol .
Q. How does stereochemistry impact this compound’s pharmacological activity?
The (R)-enantiomer shows higher β-blockade activity, while (S)-enantiomer contributes to α₁-blockade. Glucuronidation reduces systemic exposure but may alter tissue distribution. Use chiral HPLC to quantify enantiomer-specific glucuronides and assess receptor binding assays post-hydrolysis .
Tables for Key Data
Table 1: UGT Isoform Specificity for Carvedilol Glucuronidation
| Enantiomer | Primary UGT Isoforms | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| (R)-Carvedilol | UGT1A1, UGT2B4 | 15.2 | 8.7 |
| (S)-Carvedilol | UGT2B4, UGT2B7 | 22.4 | 5.3 |
| Data derived from recombinant enzyme assays . |
Table 2: Method Validation Parameters for HPLC Analysis
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥0.99 |
| Accuracy (%) | 85–115 |
| Precision (CV%) | <15 |
| LOD (µM) | 0.05 |
| LOQ (µM) | 0.1 |
| Adapted from population PK studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
